Cas no 93983-22-3 (1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl-)
![1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl- structure](https://it.kuujia.com/scimg/cas/93983-22-3x500.png)
93983-22-3 structure
Nome del prodotto:1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl-
1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl-
- 2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol
- 2-[[2-[2,2-bis(hydroxymethyl)butoxymethoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol
- 2-((2-(((2,2-Bis(hydroxymethyl)butoxy)methoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)-2-ethylpropane-1,3-diol
- EINECS 301-311-7
- DTXSID70916725
- 2-{[2-({[2,2-Bis(hydroxymethyl)butoxy]methoxy}methyl)-2-(hydroxymethyl)butoxy]methyl}-2-ethylpropane-1,3-diol
- 93983-22-3
- NS00062293
-
- Inchi: InChI=1S/C19H40O8/c1-4-17(7-20,8-21)12-25-14-19(6-3,11-24)15-27-16-26-13-18(5-2,9-22)10-23/h20-24H,4-16H2,1-3H3
- Chiave InChI: JYTAOLSNJPFUNZ-UHFFFAOYSA-N
- Sorrisi: CCC(CO)(CO)COCC(CC)(CO)COCOCC(CC)(CO)CO
Proprietà calcolate
- Massa esatta: 396.272318
- Massa monoisotopica: 396.272318
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 27
- Conta legami ruotabili: 18
- Complessità: 358
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 129
- XLogP3: -0.5
Proprietà sperimentali
- Densità: 1.136
- Punto di ebollizione: 567.4°Cat760mmHg
- Punto di infiammabilità: 297°C
- Indice di rifrazione: 1.501
1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl- Letteratura correlata
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
93983-22-3 (1,3-Propanediol,2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethyl-) Prodotti correlati
- 380422-95-7({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate)
- 1037141-25-5(4-(4-tert-Butylphenoxy)phenylmethanol)
- 1316218-72-0(Methyl 4-(1-acetylpiperazin-2-yl)benzoate)
- 2171957-73-4((3-chloro-2-methylpropyl)(4-chloro-3-methylphenyl)methylamine)
- 2680743-24-0(1-{(benzyloxy)carbonylamino}-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid)
- 2171737-37-2(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}cyclohexane-1-carboxylic acid)
- 1426958-49-7(6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid)
- 1805111-44-7(5-Bromo-2-methyl-4-nitrobenzyl chloride)
- 2230806-97-8(3-azabicyclo3.2.1octane-1-carboxylic acid hydrochloride)
- 22782-40-7(2-Amino-5-formylbenzonitrile)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
